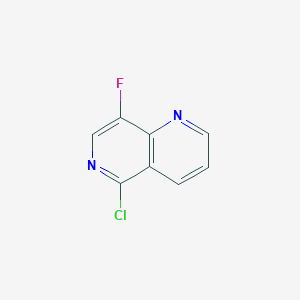
Bis(phénylisoquinoléine)(2,2,6,6-tétraméthylheptane-3,5-dionate)iridium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)-related compounds involves cyclometalation reactions, where iridium centers are coordinated with ligands such as phenylisoquinoline. These processes typically yield complexes with distinct photophysical and electrochemical properties, which are studied through various spectroscopic methods and density functional theory (DFT) calculations (Gao‐Nan Li et al., 2014).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of these iridium complexes, revealing the coordination geometry around the iridium center and the spatial arrangement of the ligands. This analysis helps in understanding the relationship between the molecular structure and the photophysical properties of the complexes (Yu‐Ting Huang et al., 2005).
Chemical Reactions and Properties
These iridium complexes participate in various chemical reactions, including oxidative addition and reductive elimination, which are fundamental to their role in catalysis. The electrochemical properties, such as redox potentials, are characterized using cyclic voltammetry, providing insights into the electron-transfer processes involved (Pui-Kei Lee et al., 2011).
Physical Properties Analysis
The physical properties, including thermal stability, melting point, and solubility, are crucial for the application of these complexes in devices. These properties are often influenced by the nature of the ligands and the overall molecular structure of the complex.
Chemical Properties Analysis
The chemical properties, such as luminescence, are among the most significant characteristics of bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) complexes. Their photophysical properties, including absorption and emission spectra, quantum yields, and phosphorescence lifetimes, are thoroughly investigated. These properties are pivotal for their applications in OLEDs, where they act as phosphorescent emitters to achieve high-efficiency light emission (Jaeyoung Hwang et al., 2015).
Applications De Recherche Scientifique
Chromatographie
Bis(phénylisoquinoléine)(2,2,6,6-tétraméthylheptane-3,5-dionate)iridium(III): a été utilisé comme additif de phase mobile en chromatographie liquide haute performance en phase inverse (RP-HPLC). Cette application tire parti de la capacité du complexe à produire des séparations très sélectives et efficaces de composés polaires sur des phases hydrocarburées {svg_1}.
Photovoltaïque
Dans le domaine du photovoltaïque, ce complexe d'iridium sert de contact sélectif aux trous (HSC) stable et efficace pour les cellules solaires en silicium cristallin. Il facilite les propriétés de transport de charge supérieures et maintient une stabilité élevée pendant de longues périodes, même sans emballage {svg_2}.
Mécanisme D'action
Target of Action
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is a complex compound that primarily targets the photoluminescence properties of materials . It is used as a dopant in organic electronics, particularly in the field of Organic Light Emitting Diodes (OLEDs) .
Mode of Action
The compound has one 2,2,6,6-tetramethylheptane-3,5-dionate with two bulky tert-butyl groups and two phenylisoquinoline ligands coordinated to the iridium core . This structure allows the compound to interact with its targets, influencing their photoluminescent properties. The compound is known to emit deep red light when excited .
Biochemical Pathways
The compound’s interaction with its targets can affect the optical properties of the material it is incorporated into. In OLEDs, for example, the compound can influence the color and intensity of the light emitted .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its stability and behavior in different environments. .
Result of Action
The result of the compound’s action is the emission of deep red light when incorporated into OLEDs . This makes it valuable in the production of displays and lighting systems.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other compounds. For example, its high thermal stability allows it to maintain its structure and function at high temperatures .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) involves the reaction of iridium(III) chloride hydrate with 2,2,6,6-tetramethylheptane-3,5-dione and phenylisoquinoline in the presence of a base and a solvent.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2,2,6,6-tetramethylheptane-3,5-dione", "Phenylisoquinoline", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Dissolve iridium(III) chloride hydrate in the solvent", "Add 2,2,6,6-tetramethylheptane-3,5-dione and phenylisoquinoline to the solution", "Add the base to the solution and stir for several hours", "Filter the resulting mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting solid by recrystallization or column chromatography" ] } | |
Numéro CAS |
1202867-58-0 |
Formule moléculaire |
C41H39IrN2O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B1181240.png)
![2-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181243.png)
![4-[3-(2-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181244.png)
![3-{3-[(2-Methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B1181246.png)
![4-[3-(2-Methoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181248.png)

![3-[3-(4-Bromoanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1181256.png)
![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-1,3-benzenediol](/img/structure/B1181260.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181263.png)